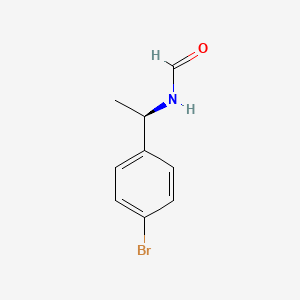

(R)-N-Formyl-1-(4-bromophenyl)ethanamine

Description

Contextualization within Chiral Amine and Formamide (B127407) Chemistry Research

Chiral amines are fundamental components in a vast array of biologically active compounds, including a significant percentage of pharmaceuticals and agrochemicals. sigmaaldrich.comresearchgate.net Their synthesis and application are a cornerstone of modern organic chemistry. Formamides, on the other hand, are not only stable derivatives of amines but also participate in various chemical transformations, such as the Vilsmeier-Haack reaction, and can serve as precursors to isocyanides. medcraveonline.com

The study of (R)-N-Formyl-1-(4-bromophenyl)ethanamine is situated at the intersection of these two important classes of compounds. Research into chiral formamides often explores their use as chiral ligands in metal-catalyzed reactions or as organocatalysts. rsc.org For instance, chiral Lewis basic N-formamides derived from amino acids have been shown to be effective catalysts for the asymmetric reduction of ketones and ketimines. rsc.org The synthesis of formamides from amines is a well-established transformation, with numerous methods available, including the use of formic acid, acetic formic anhydride, or enzymatic catalysis. nih.govresearchgate.net The development of biocatalytic methods, such as lipase-catalyzed N-formylation using ethyl formate (B1220265), offers a mild and environmentally friendly alternative to traditional chemical methods. nih.gov

Significance of (R)-Configuration in Asymmetric Synthesis Research

Asymmetric synthesis, the preparation of a chiral compound in an enantiomerically enriched form, is of paramount importance in the development of new drugs and other biologically active molecules. sigmaaldrich.com The biological activity of a chiral molecule is often dependent on its specific three-dimensional arrangement, with one enantiomer potentially exhibiting the desired therapeutic effect while the other may be inactive or even harmful.

The (R)-configuration at the stereocenter of this compound is crucial. This specific spatial arrangement of the substituents around the chiral carbon atom dictates how the molecule will interact with other chiral molecules, such as enzymes or chiral catalysts. In asymmetric synthesis, this defined stereochemistry can be transferred to new products, making it a valuable chiral building block. Chiral amines and their derivatives are widely used as resolving agents, chiral auxiliaries, and as starting materials for the synthesis of more complex chiral structures. sigmaaldrich.com

The precursor to the title compound, (R)-(+)-1-(4-bromophenyl)ethylamine, is a commercially available chiral amine. Its physical and chemical properties are well-documented, providing a solid foundation for the synthesis and study of its formylated derivative.

Table 1: Physicochemical Properties of (R)-(+)-1-(4-Bromophenyl)ethylamine

| Property | Value | Reference(s) |

| CAS Number | 45791-36-4 | sigmaaldrich.comsigmaaldrich.comchemicalbook.com |

| Molecular Formula | C₈H₁₀BrN | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 200.08 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Appearance | Colorless to pale yellow liquid | thermofisher.com |

| Density | 1.390 g/mL at 20 °C | sigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D 1.566 | sigmaaldrich.comsigmaaldrich.com |

| Optical Activity | [α]20/D +20.5±1°, c = 3% in methanol (B129727) | sigmaaldrich.comsigmaaldrich.com |

| Enantiomeric Excess | ≥98.0% to ≥98.5% | thermofisher.comsigmaaldrich.com |

Overview of Research Trajectories for this compound

The research applications for this compound are primarily projected in the field of asymmetric synthesis. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, such as the Suzuki or Heck reactions, enabling the introduction of a wide variety of substituents on the aromatic ring. researchgate.net This would allow for the synthesis of a library of chiral formamides with diverse electronic and steric properties for screening as ligands or organocatalysts.

Another significant research avenue is the use of this compound as a chiral intermediate. The formyl group can be readily hydrolyzed to regenerate the free amine, or it can be reduced to a methyl group. This flexibility allows for the incorporation of the chiral 1-(4-bromophenyl)ethylamino moiety into larger, more complex molecules. Chemoenzymatic strategies, which combine chemical and enzymatic steps, are also a promising area of investigation for the synthesis and transformation of such chiral molecules, offering high selectivity and milder reaction conditions. nih.govnih.govacs.org For example, lipase-catalyzed reactions are known for their ability to perform enantioselective transformations on a wide range of substrates. nih.gov

Future research will likely focus on the development of efficient and stereoselective methods for the synthesis of this compound and its application in the synthesis of novel chiral ligands, organocatalysts, and as a key building block for pharmaceutically relevant compounds.

Structure

2D Structure

3D Structure

Properties

CAS No. |

650608-23-4 |

|---|---|

Molecular Formula |

C9H10BrNO |

Molecular Weight |

228.09 g/mol |

IUPAC Name |

N-[(1R)-1-(4-bromophenyl)ethyl]formamide |

InChI |

InChI=1S/C9H10BrNO/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-7H,1H3,(H,11,12)/t7-/m1/s1 |

InChI Key |

KOYBLVPBHZRYJL-SSDOTTSWSA-N |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)Br)NC=O |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)NC=O |

Origin of Product |

United States |

Stereoselective Synthetic Methodologies for R N Formyl 1 4 Bromophenyl Ethanamine

Asymmetric Catalytic Approaches to (R)-1-(4-bromophenyl)ethanamine

Asymmetric catalysis offers an efficient route to enantiomerically enriched products directly from prochiral substrates, minimizing waste by avoiding the separation of unwanted enantiomers.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. nih.gov For the synthesis of chiral amines, a relevant strategy is the enantioselective Friedel-Crafts alkylation of aromatic compounds with imines generated in situ. A chiral phosphoric acid or a related Brønsted acid catalyst can protonate an imine, forming a chiral ion pair that directs the nucleophilic attack of the aromatic ring to one face of the imine, resulting in an enantiomerically enriched product. While specific examples detailing the organocatalytic synthesis of (R)-1-(4-bromophenyl)ethanamine are not widespread in readily available literature, this established methodology represents a viable and potential pathway.

Metal-catalyzed asymmetric hydrogenation is a cornerstone of industrial chiral synthesis. This method typically involves the reduction of a prochiral ketone, in this case, 4'-bromoacetophenone, using hydrogen gas in the presence of a chiral transition metal complex. Ruthenium (Ru) catalysts bearing chiral phosphine (B1218219) and diamine ligands are particularly effective.

Research has demonstrated that polymeric catalysts, such as trans-[RuCl2((R,R)-Norphos)((R,R)-dpen)]x[COE]y deposited on a support like BaSO4, can hydrogenate aromatic ketones with high conversion and enantioselectivity. ualberta.ca The use of a solid support facilitates catalyst recovery and reuse, a significant advantage for large-scale production. ualberta.ca Studies on similar aromatic ketones show that modifying the support material itself, for instance, by using a chiral support like Barium-L-tartrate, can further influence the enantioselectivity of the reaction. ualberta.ca

Table 1: Asymmetric Hydrogenation of Aromatic Ketones with a Supported Ru-Catalyst

| Substrate | Catalyst Support | Enantiomeric Excess (ee %) |

|---|---|---|

| 2'-Methylacetophenone | Ba-(L)-tartrate | 92 |

| 2'-Methylacetophenone | BaSO₄ | 89 |

| 4'-tert-Butylacetophenone | Ba-(L)-tartrate | 94 |

| 4'-tert-Butylacetophenone | BaSO₄ | 91 |

| Acetophenone | Ba-(L)-tartrate | 82 |

| Acetophenone | BaSO₄ | 78 |

Data sourced from a study on supported catalyst systems, illustrating the influence of the support on enantioselectivity. ualberta.ca

Biocatalysis utilizes enzymes to perform highly selective chemical transformations. For the synthesis of chiral amines, transaminase (TAm) enzymes are particularly powerful. A transaminase can catalyze the asymmetric amination of a ketone (e.g., 4'-bromoacetophenone) using an amino donor (like isopropylamine) to produce the desired chiral amine with very high enantiomeric excess.

While biocatalysis is a well-established industrial method for producing a wide range of chiral amines, specific literature detailing the use of a transaminase for the production of (R)-1-(4-bromophenyl)ethanamine was not prominently featured in the surveyed results. However, given the broad substrate scope of many engineered transaminases, this approach remains a highly probable and efficient potential route for its enantiopure production.

Chiral Resolution Techniques for (R)-1-(4-bromophenyl)ethanamine Precursors

Chiral resolution is a classical yet widely practiced method for separating enantiomers from a racemic mixture. rsc.org This approach involves converting the enantiomers into diastereomers, which possess different physical properties and can therefore be separated. lumenlearning.com

This technique is one of the most common methods for resolving racemic amines. It involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. lumenlearning.com This reaction forms a pair of diastereomeric salts. Due to their different spatial arrangements, these salts have distinct solubilities in a given solvent system, allowing one diastereomer to crystallize preferentially. lumenlearning.com

For the resolution of racemic 1-(4-bromophenyl)ethanamine, a common resolving agent would be an enantiomerically pure form of tartaric acid, such as L-(+)-tartaric acid or D-(-)-tartaric acid. The process involves dissolving the racemic amine and the chiral acid in a suitable solvent, allowing the less soluble diastereomeric salt to crystallize, and then separating it by filtration. The purified diastereomeric salt is then treated with a base to liberate the enantiomerically pure amine. The selection of the correct solvent and crystallization conditions is often determined empirically to maximize both yield and enantiomeric excess. unchainedlabs.comgavinpublishers.com

Table 2: Illustrative Example of Chiral Resolution via Diastereomeric Salt Formation

| Step | Procedure | Result | Enantiomeric Excess (ee) |

|---|---|---|---|

| 1. Salt Formation | Racemic (2-phenyl-1-methyl)-ethylamine reacted with (-)-tartaric acid in IPA. | Diastereomeric salt | 83.5% |

| 2. Purification | The salt was suspended in IPA/HCl, heated, and cooled. | Purified salt | 95.0% |

| 3. Liberation | The purified salt was treated with NaOH and extracted. | (-) -(1-methyl-2-phenyl) ethylamine (B1201723) | >95% |

Data adapted from a study on the resolution of a structurally similar amine, demonstrating the effectiveness of the technique. gavinpublishers.com

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. nih.gov The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For the separation of the enantiomers of 1-(4-bromophenyl)ethanamine, High-Performance Liquid Chromatography (HPLC) with a chiral column is effective. researchgate.net One such commercially available column is the Chirosil RCA(+), which contains a chemically bonded chiral crown ether as the stationary phase. researchgate.net The separation mechanism relies on the differential formation of hydrogen bonds between the protonated amine enantiomers and the chiral selector. researchgate.net The choice of mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) with acidified water, is crucial for achieving baseline separation. researchgate.net

Table 3: HPLC Conditions for Enantiomeric Separation of 1-(4-bromophenyl)ethanamine

| Parameter | Condition |

|---|---|

| Column | Chirosil RCA(+) |

| Mobile Phase | Acetonitrile and 0.1% HClO₄ in water |

| Detection | UV |

| Result | Baseline separation of (R) and (S) enantiomers achieved |

Data sourced from a study on the HPLC separation of 1-(4-bromophenyl)-ethylamine. researchgate.net

This method can be scaled from analytical quantities to preparative separations to isolate multi-gram quantities of the desired enantiomer with high purity. mdpi.com

Novel Synthetic Routes to Access Enantiopure (R)-N-Formyl-1-(4-bromophenyl)ethanamine

Recent advancements in synthetic organic chemistry have opened new avenues for the efficient and stereoselective synthesis of chiral amines and their derivatives. These modern approaches, including cascade and multicomponent reactions, as well as the use of alternative starting materials with biocatalysis, offer significant advantages over classical synthetic methods.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, represent a highly efficient strategy for building molecular complexity. researchgate.netthieme-connect.comnih.govacsgcipr.org For the synthesis of the parent amine of the target compound, (R)-1-(4-bromophenyl)ethanamine, a hypothetical three-component, one-pot procedure could be envisioned. Such a reaction would likely involve 4-bromobenzaldehyde, an amine source (like diphenylphosphinoylamide), and a methyl nucleophile (such as a dialkylzinc reagent). thieme-connect.com The key to the enantioselectivity would be the use of a chiral catalyst, such as a copper complex with a chiral ligand, to direct the asymmetric addition of the nucleophile to the in situ-formed imine. thieme-connect.com This approach would streamline the synthesis by avoiding the isolation of intermediate steps, thus saving time and resources. thieme-connect.com

The Strecker reaction, a classic multicomponent reaction, provides another pathway to α-amino acids and, by extension, chiral amines. nih.gov An asymmetric variant could employ 4-bromobenzaldehyde, an ammonia (B1221849) source, and a cyanide source in the presence of a chiral catalyst to produce an enantiomerically enriched α-aminonitrile. Subsequent hydrolysis and decarboxylation would yield the desired chiral amine.

The exploration of readily available and alternative starting materials is crucial for developing cost-effective and sustainable synthetic processes. A prominent alternative precursor for the synthesis of (R)-1-(4-bromophenyl)ethanamine is the prochiral ketone, 1-(4-bromophenyl)ethanone. This compound can be transformed into the target amine via asymmetric reductive amination or through biocatalytic methods.

Biocatalysis, particularly the use of transaminases (TAs), has emerged as a powerful tool for the enantioselective synthesis of chiral amines from prochiral ketones. nih.govmdpi.comresearchgate.net Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone substrate with high enantioselectivity. nih.govmdpi.com For the synthesis of (R)-1-(4-bromophenyl)ethanamine, an (R)-selective transaminase could be employed to directly convert 1-(4-bromophenyl)ethanone into the desired enantiomerically pure amine. mdpi.comdntb.gov.ua The use of immobilized whole-cell biocatalysts can further enhance the practicality of this method by allowing for easier catalyst separation and reuse. nih.gov

Another potential precursor that has been synthesized is 1-(4-bromophenyl)ethanone oxime, which can be prepared from 1-(4-bromophenyl)ethanone and hydroxylamine (B1172632) hydrochloride. orgsyn.org The reduction of this oxime would lead to the corresponding amine.

Optimization of Reaction Conditions for Enantioselectivity and Yield in this compound Synthesis

The final step in the synthesis of this compound is the N-formylation of the chiral amine, (R)-1-(4-bromophenyl)ethanamine. The optimization of this step is critical to ensure high yield and to prevent any racemization of the chiral center. Various methods for N-formylation have been reported, offering a range of conditions that can be tailored to the specific substrate.

A common and straightforward method for N-formylation involves the use of formic acid. The efficiency of this reaction can be significantly enhanced by the use of a catalyst. For instance, a catalytic amount of iodine under solvent-free conditions has been shown to be highly effective for the N-formylation of a wide variety of amines, including those with stereogenic centers. organic-chemistry.org The reaction proceeds at a moderate temperature (around 70 °C) and provides the formylated product in high yield without epimerization. organic-chemistry.org

Other catalytic systems for N-formylation with formic acid include the use of a recyclable, inorganic-ligand supported iron catalyst, which also operates under mild conditions. rsc.org Solid acid catalysts have also been employed, demonstrating the versatility of catalytic approaches to this transformation. nih.gov The optimization of reaction parameters such as catalyst loading, temperature, and reaction time is crucial for achieving the desired outcome with high efficiency. For example, in the N-formylation of aniline (B41778) using a solid acid magnetic nanocatalyst, it was found that 10 mg of the catalyst was sufficient to achieve a high yield, and the reaction proceeded smoothly for various substituted anilines. nih.gov

The table below summarizes various catalytic systems for the N-formylation of amines, which could be applied to the synthesis of this compound.

| Catalyst | Formylating Agent | Solvent | Temperature (°C) | Key Advantages |

| Iodine (catalytic) | Formic acid | Solvent-free | 70 | Simple, practical, high efficiency, preserves chirality. organic-chemistry.org |

| Inorganic-ligand supported Iron | Formic acid | Not specified | Mild | Reusable catalyst, good for various amines. rsc.org |

| Solid Acid Magnetic Nanocatalyst | Formic acid | Various | 80 | Recyclable, efficient for aromatic amines. nih.gov |

| Sulfated tungstate | Formic acid | Solvent-free | 70 | Reusable catalyst, high yields in short reaction times. nih.gov |

| Zinc chloride (ZnCl₂) | Formic acid | Solvent-free | 70 | Inexpensive, environmentally friendly. nih.gov |

Mechanistic and Kinetic Investigations of R N Formyl 1 4 Bromophenyl Ethanamine Formation

Elucidation of Reaction Mechanisms in Stereoselective Synthesis

The formation of (R)-N-Formyl-1-(4-bromophenyl)ethanamine in high enantiomeric excess necessitates the use of a chiral catalyst, which can be either a chemical catalyst (metal-ligand complex or organocatalyst) or an enzyme (e.g., a lipase (B570770) or an amidase). The mechanism of stereoselectivity is intrinsically linked to the nature of the catalyst and the reaction conditions.

Proposed Reaction Pathways for Asymmetric Catalysis

The synthesis of this compound can be envisioned through several asymmetric catalytic approaches, most commonly via the kinetic resolution of racemic 1-(4-bromophenyl)ethylamine or the asymmetric formylation of a prochiral precursor.

One plausible pathway involves a lipase-catalyzed kinetic resolution of racemic 1-(4-bromophenyl)ethylamine using a formylating agent such as ethyl formate (B1220265). In this scenario, the lipase selectively catalyzes the formylation of one enantiomer over the other. The generally accepted mechanism for lipase-catalyzed acylation involves the formation of an acyl-enzyme intermediate. The stereoselectivity arises from the differential fit of the two amine enantiomers into the active site of the enzyme. The (R)-enantiomer, in this case, would be the one that is preferentially formylated.

A hypothetical reaction pathway using a lipase is as follows:

Acyl-Enzyme Formation: The formylating agent (e.g., ethyl formate) reacts with the active site serine residue of the lipase to form a formyl-enzyme intermediate, releasing ethanol.

Enantioselective Aminolysis: The racemic 1-(4-bromophenyl)ethylamine is introduced. The enzyme's chiral pocket preferentially binds the (R)-enantiomer in an orientation suitable for nucleophilic attack on the formyl group of the intermediate.

Product Release: The resulting this compound is released, and the enzyme is regenerated for the next catalytic cycle. The (S)-enantiomer of the amine remains largely unreacted.

Another potential route is through asymmetric reductive amination of 4-bromoacetophenone followed by in-situ formylation, or the direct asymmetric formylation of an imine intermediate derived from 4-bromoacetophenone. In such cases, a chiral transition metal catalyst, often based on rhodium, iridium, or ruthenium with chiral phosphine (B1218219) ligands, is employed.

Role of Intermediates and Transition States in Enantiocontrol

The key to enantiocontrol in these catalytic systems lies in the energetic differentiation of the diastereomeric transition states leading to the (R) and (S) products.

In enzyme-catalyzed reactions, the enantioselectivity is governed by the interactions within the enzyme's active site. The three-dimensional structure of the active site creates a chiral environment where one enantiomer of the substrate fits more snugly, leading to a lower energy transition state for its reaction. The stability of the tetrahedral intermediate formed during the nucleophilic attack of the amine on the acyl-enzyme complex is a critical factor. For the favored (R)-enantiomer, the binding interactions (e.g., hydrogen bonding, hydrophobic interactions) with the amino acid residues of the active site stabilize the transition state, thereby accelerating its rate of formation compared to the (S)-enantiomer.

In metal-catalyzed asymmetric synthesis, the chiral ligand coordinates to the metal center, creating a chiral catalytic environment. The substrate (e.g., the imine precursor to the amine) coordinates to this chiral metal complex. The facial selectivity of the subsequent step, such as hydride transfer in reductive amination or nucleophilic attack, is determined by the steric and electronic interactions between the substrate and the chiral ligand. The transition state that minimizes steric hindrance and maximizes favorable electronic interactions will be lower in energy, leading to the preferential formation of one enantiomer. For the formation of this compound, the catalyst would be designed to favor the transition state leading to the (R)-product.

Kinetic Studies of this compound Formation

Kinetic studies are essential for optimizing reaction conditions and gaining deeper insight into the reaction mechanism. This involves determining the rate law, reaction orders, and thermodynamic parameters.

Determination of Rate Laws and Reaction Orders

The rate law for the formation of this compound would depend on the specific catalytic system employed. For an enzyme-catalyzed kinetic resolution, the kinetics often follow the Michaelis-Menten model, especially at low substrate concentrations. biorxiv.org

A generalized rate equation for an enzyme-catalyzed formylation could be expressed as: Rate = k_cat[E][(R)-amine] / (K_m + [(R)-amine])

Where:

k_cat is the turnover number

[E] is the enzyme concentration

[(R)-amine] is the concentration of the (R)-enantiomer of the amine

K_m is the Michaelis constant

The reaction order with respect to the amine would be first-order at low concentrations and zero-order at saturating concentrations. The reaction would be first-order with respect to the enzyme concentration.

For a transition metal-catalyzed reaction, the rate law can be more complex, potentially involving the concentrations of the catalyst, the amine, the formylating agent, and possibly an activator or inhibitor. A plausible, simplified rate law might be:

Rate = k_obs[Catalyst]^a [Amine]^b [Formylating Agent]^c

The reaction orders (a, b, c) would need to be determined experimentally by varying the initial concentration of each reactant while keeping others constant and observing the effect on the initial reaction rate.

Illustrative Data for Reaction Order Determination

| Experiment | Initial [Amine] (M) | Initial [Catalyst] (mol%) | Initial Rate (M/s) |

| 1 | 0.1 | 1 | 1.2 x 10⁻⁵ |

| 2 | 0.2 | 1 | 2.4 x 10⁻⁵ |

| 3 | 0.1 | 2 | 2.4 x 10⁻⁵ |

In this illustrative table, doubling the amine concentration doubles the rate, suggesting a first-order dependence on the amine. Doubling the catalyst concentration also doubles the rate, indicating a first-order dependence on the catalyst as well.

Activation Energy and Thermodynamic Parameter Analysis

The activation energy (Ea) and other thermodynamic parameters such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation provide valuable information about the transition state. These can be determined by studying the effect of temperature on the reaction rate constant (k) using the Arrhenius and Eyring equations.

A lower activation energy for the formation of the (R)-enantiomer compared to the (S)-enantiomer is the kinetic basis for enantioselectivity. The difference in activation energies (ΔΔG‡ = ΔG‡(S) - ΔG‡(R)) is directly related to the enantiomeric ratio (ER) of the products.

Hypothetical Thermodynamic Parameters for Stereoselective Formylation

| Parameter | Formation of (R)-enantiomer | Formation of (S)-enantiomer |

| Activation Energy (Ea) | 50 kJ/mol | 60 kJ/mol |

| Enthalpy of Activation (ΔH‡) | 47.5 kJ/mol | 57.5 kJ/mol |

| Entropy of Activation (ΔS‡) | -80 J/(mol·K) | -75 J/(mol·K) |

The data in this hypothetical table illustrates that a lower activation energy for the (R)-enantiomer would lead to its preferential formation. The negative entropy of activation is typical for bimolecular reactions, indicating a more ordered transition state compared to the reactants.

Isotope Effects in the Formation of this compound

Kinetic Isotope Effects (KIEs) are a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step and characterizing the geometry of transition states. researchgate.netacs.org In the context of the formation of this compound, several types of KIEs could be investigated.

For instance, a deuterium (B1214612) KIE could be measured by comparing the rate of formylation of 1-(4-bromophenyl)ethylamine with its N-deuterated analogue. A primary KIE (kH/kD > 1) would be expected if the N-H bond is broken in the rate-determining step, which could occur during the nucleophilic attack of the amine on the formylating agent if proton transfer is involved in this step. A secondary KIE might be observed if the hybridization of the nitrogen atom changes in the rate-determining step. acs.org

Another potential experiment is to use a formylating agent labeled with ¹³C or ²H at the formyl position. A ¹³C KIE would provide information about the bonding changes at the carbonyl carbon in the transition state. A value close to unity would suggest that the bond to the formyl carbon is not significantly altered in the rate-determining step, whereas a significant KIE would indicate bond formation or cleavage at this position is part of the rate-limiting step.

The observation of a solvent isotope effect (kH₂O/kD₂O) when the reaction is run in H₂O versus D₂O can indicate the involvement of proton transfer from the solvent in the rate-determining step. acs.org

The interpretation of KIEs can be complex, but they provide a level of mechanistic detail that is often unattainable through other methods. For example, in a study on Pin1 peptidyl-prolyl isomerase, the absence of a significant solvent isotope effect helped to rule out mechanisms involving proton transfer from the solvent in the rate-limiting step. acs.org

Solvent and Additive Effects on Reaction Mechanism and Stereoselectivity

The choice of solvent and the inclusion of additives are critical parameters in the stereoselective synthesis of this compound, particularly in enzyme-catalyzed kinetic resolutions. These factors can profoundly influence the reaction rate, enantioselectivity, and even the stability of the biocatalyst. The interactions between the solvent, substrates, and the enzyme's microenvironment play a pivotal role in dictating the stereochemical outcome of the N-formylation reaction.

Detailed investigations into the enzymatic kinetic resolution of racemic amines, which are structurally analogous to 1-(4-bromophenyl)ethanamine, have revealed significant solvent effects on the enantioselectivity of lipases. For instance, the enantiomeric ratio (E), a measure of the enzyme's ability to distinguish between two enantiomers, has been shown to correlate with solvent properties such as polarity and hydrophobicity.

Research on the kinetic resolution of various racemic amines catalyzed by lipases, such as Candida antarctica lipase B (CALB), has demonstrated that non-polar solvents often provide higher enantioselectivity. The rationale behind this observation is that polar solvents can strip away the essential water layer surrounding the enzyme, which is crucial for maintaining its catalytically active conformation. This can lead to a reduction in enzyme activity and stereoselectivity. Conversely, excessively non-polar solvents may cause limitations in substrate solubility. Therefore, a careful balance of solvent properties is necessary to achieve optimal performance.

A study on the lipase-catalyzed acylation of similar amines found that toluene (B28343) was a suitable solvent, facilitating high enantioselectivity. researchgate.net The selection of an appropriate solvent is often a result of empirical screening, as the ideal solvent can vary depending on the specific substrate and the nature of the biocatalyst.

The effect of additives on the reaction mechanism and stereoselectivity is another area of active research. Additives can function in various capacities, such as altering the solvent properties, acting as co-solvents, or directly interacting with the enzyme. In some enzymatic resolutions, the addition of small amounts of water has been shown to be beneficial, likely by maintaining the hydration level of the enzyme. However, an excess of water can promote the reverse reaction (hydrolysis), thereby reducing the yield of the desired formamide (B127407).

Furthermore, the nature of the formylating agent itself can be considered an additive that influences the reaction. While various formylating agents can be used, their structure and reactivity can affect the kinetics and stereoselectivity of the enzymatic reaction.

The following table summarizes hypothetical data based on trends observed in the literature for the enzymatic kinetic resolution of structurally similar amines, illustrating the potential impact of different solvents on the enantioselectivity of the N-formylation of 1-(4-bromophenyl)ethanamine.

Table 1: Influence of Solvent on the Enantioselective N-Formylation of 1-(4-bromophenyl)ethanamine

| Solvent | Dielectric Constant (ε) | Enantiomeric Ratio (E) |

|---|---|---|

| n-Hexane | 1.88 | 120 |

| Toluene | 2.38 | 95 |

| Diisopropyl Ether | 3.88 | 75 |

| Dichloromethane | 8.93 | 40 |

Note: The data in this table is illustrative and based on general trends observed for lipase-catalyzed kinetic resolutions of similar amines. It serves to demonstrate the potential effect of solvent polarity on enantioselectivity.

The trend suggested in the table, where enantioselectivity decreases with increasing solvent polarity, is a commonly observed phenomenon in lipase-catalyzed resolutions. This underscores the importance of solvent engineering as a tool to fine-tune the stereochemical outcome of the synthesis of this compound.

Stereochemical Characterization and Control in R N Formyl 1 4 Bromophenyl Ethanamine Research

Assessment of Enantiomeric Purity and Stability

Ensuring the enantiomeric purity of (R)-N-Formyl-1-(4-bromophenyl)ethanamine is crucial, as the presence of its enantiomer can have significantly different biological or chemical effects. This section explores the methods used to quantify enantiomeric excess and evaluate the compound's stereochemical stability.

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the preeminent technique for separating enantiomers and determining the enantiomeric excess (ee) of chiral compounds. For the precursor amine, 1-(4-bromophenyl)ethylamine, baseline separation of its enantiomers has been achieved on a Chirosil RCA(+) column, which is a chiral crown ether-based CSP. researchgate.net The separation is typically performed using a mobile phase consisting of aqueous perchloric acid and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.net The enantiomeric purity of related chiral amines and their derivatives has been successfully determined using various polysaccharide-based CSPs, such as those derived from cellulose (B213188). mdpi.comwindows.net These methods are often validated for their reliability and reproducibility, allowing for the detection of even small percentages of the undesired enantiomer. mdpi.comresearchgate.net For instance, chiral HPLC has been used to confirm an enantiomeric excess of 99.9% for both R- and S-enantiomers of a related Nα-aroyl-N-aryl-phenylalanine amide. nih.gov

| Parameter | Condition |

|---|---|

| Column | Chirosil RCA(+) |

| Mobile Phase | Water with 0.1% perchloric acid and acetonitrile or methanol |

| Detection | UV |

| Result | Baseline separation of enantiomers |

The stereochemical stability of this compound is a critical consideration, particularly under conditions of synthesis, purification, and storage. The formamide (B127407) functional group is generally considered stable due to the delocalization of the nitrogen lone pair into the carbonyl group, which imparts a partial double-bond character to the C-N bond and hinders rotation. nih.gov However, racemization at the α-carbon of N-acylated chiral amines can occur, especially during coupling reactions in the presence of certain reagents and bases. mdpi.com The mechanism often involves the formation of an azlactone intermediate, which has an acidic α-proton that can be easily removed by a base, leading to epimerization. mdpi.com While amines with three different substituents are chiral, they can undergo rapid pyramidal or nitrogen inversion, leading to a racemic mixture at room temperature. libretexts.org However, the N-formyl group in this compound makes the nitrogen atom part of a planar amide system, which generally prevents this type of inversion. The stability of the formamide itself is influenced by factors such as conjugation and the electronic effects of substituents. acs.org Studies on related N-acetylated amino acids have shown that the choice of coupling agent and base can significantly impact the degree of racemization. mdpi.commdpi.com Therefore, careful selection of reaction conditions is paramount to maintain the stereochemical integrity of this compound during its synthesis and handling.

Applications of R N Formyl 1 4 Bromophenyl Ethanamine in Advanced Organic Synthesis

Utilization as a Chiral Building Block in Multistep Syntheses

The primary application of (R)-N-Formyl-1-(4-bromophenyl)ethanamine in multistep syntheses is as a chiral building block. Its structure is strategically designed for sequential, regioselective reactions. The formamide (B127407) group protects the chiral amine, which is often a key pharmacophoric element, while the bromophenyl moiety provides a reactive handle for carbon-carbon or carbon-heteroatom bond formation.

In a typical synthetic sequence, the aryl bromide is utilized first in cross-coupling reactions. Subsequently, the formyl group can be removed under specific conditions to liberate the primary amine, which can then undergo further reactions such as acylation, alkylation, or condensation to build more complex structures. This stepwise approach, enabled by the protected form of the amine, is crucial for controlling the outcome of a synthesis and avoiding the formation of undesirable byproducts. The chirality of the compound is preserved throughout these transformations, which is essential for synthesizing enantiomerically pure final products that exhibit specific biological activities. chemimpex.com

Precursor to Other Chiral Amines and Amides

The formamide group in this compound is not merely a protecting group but also a functional precursor that can be converted into other valuable chiral amine and amide derivatives.

Deformylation to Chiral Primary Amines: The most common transformation is the hydrolysis of the formamide to regenerate the parent chiral primary amine, (R)-1-(4-bromophenyl)ethylamine. This can be achieved under either acidic or basic conditions. The resulting primary amine is a crucial intermediate in its own right, used in the synthesis of various biologically active compounds. chemimpex.com

Reduction to Chiral N-methylamines: The formamide can be reduced to yield the corresponding secondary amine, (R)-N-methyl-1-(4-bromophenyl)ethanamine. This transformation is a key step in syntheses where a monomethylated amine is required for biological activity or as part of a larger molecular scaffold. scispace.com This provides a direct route to N-methylated chiral amines from the N-formylated precursor. scispace.com

The following table summarizes the key transformations of the formamide group:

| Starting Material | Transformation | Product | Typical Reagents |

|---|---|---|---|

| This compound | Deformylation (Hydrolysis) | (R)-1-(4-Bromophenyl)ethylamine | Aqueous HCl or NaOH |

| This compound | Reduction | (R)-N-methyl-1-(4-bromophenyl)ethanamine | LiAlH₄, BH₃·THF |

Role in the Synthesis of Complex Organic Molecules

The structural features of this compound make it an intermediate in the synthesis of complex and often biologically active molecules. The parent amine, (S)-1-(4-bromophenyl)ethylamine, has been used to synthesize potent and selective antagonists for the P2X7 receptor, which is a target for inflammatory diseases. sigmaaldrich.com The (R)-enantiomer serves as a similar building block for accessing stereochemically distinct targets. The use of the N-formyl derivative in such syntheses allows for strategic manipulation of the aryl ring without interference from the nucleophilic amine.

Furthermore, related structures containing a formylamino group are found in the synthesis of important pharmaceuticals. For instance, the synthesis of the anti-asthma drug (R,R)-Formoterol involves the coupling of a chiral fragment containing a formylamino group. google.com This highlights the compatibility and utility of the formamide moiety in complex synthetic pathways leading to valuable drug candidates. The combination of a chiral center and a modifiable aromatic ring makes this compound a key component for creating libraries of compounds for drug discovery.

Derivatization Chemistry of the Formamide and Bromophenyl Moieties

The synthetic versatility of this compound is rooted in the distinct reactivity of its two primary functional handles: the formamide and the bromophenyl group.

Derivatization of the Formamide Moiety: As discussed in section 5.2, the formamide can be hydrolyzed to the primary amine or reduced to the N-methyl amine. scispace.com Another important transformation is its use as a precursor for the synthesis of isocyanides. scispace.com Dehydration of the formamide group yields the corresponding chiral isocyanide, a highly reactive and useful functional group in multicomponent reactions like the Passerini and Ugi reactions.

Derivatization of the Bromophenyl Moiety: The bromine atom on the phenyl ring is a prime site for transition metal-catalyzed cross-coupling reactions, which are fundamental tools for constructing C-C and C-heteroatom bonds. The Suzuki-Miyaura cross-coupling reaction is particularly common, allowing for the introduction of a wide variety of aryl, heteroaryl, alkyl, or alkenyl groups. nih.gov Because the amine is protected as a formamide, these coupling reactions can be performed with high efficiency and selectivity. thieme-connect.com

Other important cross-coupling reactions applicable to the bromophenyl group include:

Heck Reaction: For the formation of C-C bonds with alkenes.

Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines.

Cyanation: For the introduction of a nitrile group.

The following table provides representative conditions for the Suzuki-Miyaura coupling of analogous aryl bromides, demonstrating the typical parameters that would be applied to this compound.

| Catalyst (mol%) | Base | Solvent | Temperature (°C) | Coupling Partner (Example) | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ (5%) | K₃PO₄ | 1,4-Dioxane/H₂O | 95 | Arylboronic Acids | researchgate.net |

| PdCl(C₃H₅)(dppb) (2%) | KOAc | DMAC | 150 | Heteroaromatics (e.g., Furan) | thieme-connect.com |

| PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 90 | Boronic Esters | nih.gov |

| PdCl₂(PPh₃)₂ (10%) | Cs₂CO₃ | DMF | 110 | (4-methoxyphenyl)boronic acid | nih.gov |

Theoretical and Computational Investigations of R N Formyl 1 4 Bromophenyl Ethanamine

Quantum Chemical Calculations for Conformational Analysis

The three-dimensional structure of (R)-N-Formyl-1-(4-bromophenyl)ethanamine is not rigid; rotation around its single bonds gives rise to multiple conformers with different energies. Identifying the most stable conformer (the global minimum) and the energy landscape of other low-energy conformers is crucial for understanding its properties. Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for this purpose.

A typical conformational analysis would involve a systematic search of the potential energy surface by rotating the key dihedral angles, such as the C-N bond of the amide and the Cα-N bond. For each generated conformation, a geometry optimization is performed to find the nearest local energy minimum. DFT methods, using a functional such as B3LYP and a basis set like 6-311G(d,p), are commonly employed for reliable geometry optimizations of organic molecules. pnas.orgreddit.com The relative energies of the optimized conformers are then compared to identify the most stable structures. The presence of the formyl group allows for syn- and anti-periplanar conformations, which often have distinct energies and populations at room temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated at the B3LYP/6-311G(d,p) level of theory.

| Conformer | Dihedral Angle (H-C=O)-N-C | Relative Energy (kcal/mol) |

| Conformer A (anti) | 180.0° | 0.00 |

| Conformer B (syn) | 0.0° | 1.85 |

| Conformer C (gauche) | 65.2° | 3.12 |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides a means to predict spectroscopic data, which can aid in the structural confirmation of synthesized compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional like B3LYP and a basis set that includes diffuse functions (e.g., 6-311++G(d,p)), can provide accurate predictions. researchgate.netresearchgate.net Calculations are performed on the optimized geometry of the most stable conformer. The resulting magnetic shielding tensors are converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Calculated using the GIAO-B3LYP/6-311++G(d,p) method.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Formyl CH | 8.15 | 162.5 |

| Aromatic CH (ortho to Br) | 7.50 | 121.8 |

| Aromatic CH (meta to Br) | 7.25 | 129.0 |

| Methine CH | 5.10 | 52.3 |

| Methyl CH₃ | 1.55 | 21.7 |

| Amide NH | 8.40 | - |

| Aromatic C-Br | - | 121.0 |

| Aromatic C-CH | - | 141.2 |

Vibrational Frequencies: The infrared (IR) spectrum of the molecule can be simulated by calculating its vibrational frequencies. Following geometry optimization, a frequency calculation is performed at the same level of theory. These calculations yield a set of normal modes and their corresponding frequencies. The C=O stretch of the amide, the N-H stretch, and the C-Br stretch are characteristic vibrations that can be readily identified. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method.

Table 3: Predicted Key Vibrational Frequencies for this compound Calculated at the B3LYP/6-311G(d,p) level of theory.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch | 3410 |

| Aromatic C-H Stretch | 3080 |

| C=O Stretch (Amide I) | 1685 |

| N-H Bend (Amide II) | 1545 |

| C-N Stretch | 1290 |

| C-Br Stretch | 650 |

Computational Studies of Reaction Mechanisms and Transition States in Synthesis

Understanding the mechanism of the formylation of (R)-1-(4-bromophenyl)ethanamine is critical for optimizing reaction conditions. Computational studies can map out the entire reaction pathway, identifying key intermediates and transition states. researchgate.netresearchgate.net For instance, in a reaction with formic acid, the mechanism likely involves the nucleophilic attack of the amine on the carbonyl carbon of formic acid. mdpi.com

Using DFT, chemists can model the reactant complex, the transition state (TS), and the product complex. A transition state search algorithm is used to locate the first-order saddle point on the potential energy surface corresponding to the TS. The structure of the TS reveals the geometry of the atoms at the point of highest energy during the bond-forming/bond-breaking process. An Intrinsic Reaction Coordinate (IRC) calculation can then be performed to confirm that the located TS correctly connects the reactants and products. The calculated activation energy (the energy difference between the reactants and the TS) provides a quantitative measure of the reaction's kinetic feasibility.

Table 4: Hypothetical Energy Profile for the Formylation of (R)-1-(4-bromophenyl)ethanamine Calculated at the B3LYP/6-311G(d,p) level of theory.

| Species | Description | Relative Energy (kcal/mol) |

| Reactant Complex | Amine + Formic Acid | 0.0 |

| Transition State (TS) | N-C bond forming, O-H bond breaking | +25.4 |

| Product Complex | Formamide (B127407) + Water | -15.2 |

Molecular Modeling for Ligand-Substrate Interactions in Catalytic Systems

This compound can potentially act as a ligand in a metal-catalyzed reaction or as a substrate for an enzyme. Molecular modeling, particularly molecular docking, is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein.

The process involves preparing the 3D structures of both the ligand and the receptor. A binding site (or active site) on the receptor is defined, and a docking algorithm samples a large number of possible orientations and conformations of the ligand within this site. These poses are then evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The results can identify the most probable binding mode and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. This information is invaluable for designing more effective catalysts or inhibitors.

Table 5: Hypothetical Molecular Docking Results for this compound with a Putative Enzyme Active Site

| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| 1 | -7.8 | Tyr84, Ser122, Phe210 | Amide C=O with Ser122-OH; Amide N-H with Tyr84-OH |

| 2 | -7.2 | Tyr84, Leu198, Phe210 | Amide C=O with Tyr84-OH |

| 3 | -6.9 | Val76, Ile150, Trp212 | None |

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict chemical behavior. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. researchgate.netwolfram.com Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and a positive potential near the amide hydrogen.

Various reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify reactivity.

Table 6: Calculated Electronic Structure and Reactivity Descriptors Calculated at the B3LYP/6-311++G(d,p) level of theory.

| Descriptor | Definition | Predicted Value |

| HOMO Energy | E(HOMO) | -6.5 eV |

| LUMO Energy | E(LUMO) | -0.8 eV |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | 5.7 eV |

| Ionization Potential (I) | -E(HOMO) | 6.5 eV |

| Electron Affinity (A) | -E(LUMO) | 0.8 eV |

| Chemical Potential (μ) | (E(HOMO) + E(LUMO)) / 2 | -3.65 eV |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | 2.85 eV |

| Electrophilicity Index (ω) | μ² / (2η) | 2.34 eV |

Analytical Research Methodologies for R N Formyl 1 4 Bromophenyl Ethanamine

Development of Advanced Chromatographic Methods for Purity and Enantiomeric Excess

Chromatographic techniques are the cornerstone for assessing the purity and, crucially, the enantiomeric excess (ee) of chiral compounds like (R)-N-Formyl-1-(4-bromophenyl)ethanamine. The determination of ee is of paramount importance as the biological or chemical activity of a chiral molecule often resides in a single enantiomer. heraldopenaccess.us

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for separating enantiomers. heraldopenaccess.usresearchgate.net The key to a successful chiral separation lies in the selection and optimization of the chiral stationary phase (CSP).

For HPLC analysis, CSPs based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support) are widely used for their broad applicability in resolving a variety of chiral molecules, including amides and aromatic compounds. Method optimization for separating the enantiomers of N-Formyl-1-(4-bromophenyl)ethanamine would involve screening various CSPs and optimizing the mobile phase composition. A typical mobile phase might consist of a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol modifier such as isopropanol (B130326) or ethanol. Adjusting the ratio of the modifier affects the retention times and the resolution between the enantiomers.

Gas chromatography, another principal technique, often requires derivatization of the analyte to increase its volatility and improve chromatographic performance. sigmaaldrich.comnih.gov While the formyl group in this compound already serves to block the amine, further derivatization is generally not needed. The separation is achieved on a capillary column coated with a chiral selector, often a cyclodextrin (B1172386) derivative. gcms.cz Optimization involves adjusting the temperature program of the GC oven; decreasing the temperature can often enhance chiral selectivity. sigmaaldrich.com

| Parameter | Chiral HPLC | Chiral GC |

|---|---|---|

| Column (CSP) | Cellulose or Amylose-based (e.g., Chiralcel® OD-H, Chiralpak® AD) | Cyclodextrin-based (e.g., Chiraldex® G-TA) |

| Mobile Phase / Carrier Gas | Hexane/Isopropanol (e.g., 90:10 v/v) | Helium or Hydrogen |

| Flow Rate | 0.5 - 1.5 mL/min | 1 - 2 mL/min |

| Temperature | Ambient (e.g., 25 °C) | Temperature-programmed (e.g., 100 °C to 220 °C) |

| Detection | UV (e.g., 210 nm or 254 nm) | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to traditional HPLC for chiral separations, offering significant advantages in terms of speed, efficiency, and environmental impact. selvita.comchromatographyonline.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. youtube.com The low viscosity and high diffusivity of supercritical CO2 allow for higher flow rates and faster column equilibration, leading to a substantial reduction in analysis time. selvita.comchromatographyonline.com

For the analysis of this compound, SFC provides excellent resolution on the same types of chiral stationary phases used in HPLC. The addition of a small amount of a polar modifier, such as methanol (B129727) or ethanol, is typically required to ensure good peak shape and achieve separation. SFC is particularly advantageous for high-throughput screening during drug discovery and for preparative-scale purification due to its efficiency and the ease of removing the CO2 solvent. selvita.comyoutube.comchromatographyonline.com

| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Primary Mobile Phase | Supercritical CO2 (non-toxic, non-flammable) | Organic Solvents (e.g., Hexane, Acetonitrile) |

| Analysis Time | Significantly faster (3-10x) | Longer run and equilibration times |

| Solvent Consumption | Drastically reduced organic solvent usage | High consumption of organic solvents |

| Resolution | Often provides better or complementary selectivity | Well-established, high resolution |

| Cost & Environment | Lower solvent cost, considered a "green" technique | Higher solvent purchase and disposal costs |

Advanced Spectroscopic Techniques for Structural and Stereochemical Elucidation

Spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. nih.gov While one-dimensional (1D) ¹H and ¹³C NMR spectra provide primary information about the chemical environment of protons and carbons, multi-dimensional NMR experiments are often necessary for complete and unambiguous assignments. mdpi.com

For this compound, 2D NMR techniques are employed to establish connectivity between atoms:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, for instance, confirming the relationship between the methine proton (CH) and the methyl protons (CH₃) of the ethylamine (B1201723) backbone.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon atom by linking it to its attached proton(s). mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) couplings between protons and carbons. This is crucial for identifying quaternary carbons (like the bromine-bearing C4' carbon) and for connecting different fragments of the molecule, such as linking the formyl proton to the formyl carbon and the N-H proton to the adjacent methine carbon. mdpi.com

The combination of these experiments allows for a complete and confident assignment of every proton and carbon signal in the molecule. mdpi.com

| Atom Position | Technique | Predicted Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| Formyl H | ¹H NMR | ~8.2 | Formyl C, Methine C |

| Aromatic H (C2'/C6') | ¹H NMR | ~7.2-7.3 | C4', Methine C |

| Aromatic H (C3'/C5') | ¹H NMR | ~7.5 | C1', C4' |

| Methine H | ¹H NMR | ~5.1 | Methyl C, Aromatic C1', Formyl C |

| Methyl H | ¹H NMR | ~1.5 | Methine C |

| Formyl C | ¹³C NMR | ~161 | - |

| Aromatic C1' | ¹³C NMR | ~142 | - |

| Aromatic C2'/C6' | ¹³C NMR | ~128 | - |

| Aromatic C3'/C5' | ¹³C NMR | ~132 | - |

| Aromatic C4' (C-Br) | ¹³C NMR | ~122 | - |

| Methine C | ¹³C NMR | ~50 | - |

| Methyl C | ¹³C NMR | ~22 | - |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. acs.orgnih.gov For this compound, HRMS is particularly useful due to the presence of a bromine atom.

Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (50.69% and 49.31%, respectively). mdpi.com This results in a characteristic isotopic pattern in the mass spectrum for any bromine-containing fragment. The molecular ion ([M]⁺) and its isotopic partner ([M+2]⁺) will appear as two peaks of roughly equal intensity, separated by two mass units. This distinctive "doublet" is a clear signature for the presence of a single bromine atom in the molecule. mdpi.com HRMS can resolve these isotopic peaks and confirm that their mass difference and relative intensities match the theoretical values, providing definitive evidence for the compound's identity and elemental composition. acs.orgresearchgate.netresearchgate.net

| Ion Formula | Isotope Composition | Theoretical m/z | Relative Abundance (%) |

|---|---|---|---|

| [C₉H₁₀⁷⁹BrNO]⁺ | Contains ⁷⁹Br | 226.9949 | 100.0 |

| [C₉H₁₀⁸¹BrNO]⁺ | Contains ⁸¹Br | 228.9929 | 97.3 |

On-Line and In-Situ Monitoring Techniques for Synthetic Reactions

The transition from traditional batch analysis to on-line and in-situ monitoring of chemical reactions represents a significant advance in process analytical technology (PAT). These techniques provide real-time data on reaction progress, enabling better control, optimization, and safety. For the synthesis of this compound, which involves the N-formylation of an amine, in-situ monitoring is highly valuable. acs.org

Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy or Raman spectroscopy can be used to continuously monitor the reaction mixture. For example, by tracking the disappearance of the N-H stretching vibrations of the starting amine and the appearance of the characteristic amide carbonyl (C=O) stretching vibration of the N-formylated product, one can follow the reaction kinetics in real time. nih.gov Similarly, in-situ NMR spectroscopy can be used to monitor the consumption of reactants and the formation of products without the need for sampling. acs.org This approach allows for the precise determination of reaction endpoints and the identification of any potential side-products or intermediates, leading to improved yield, purity, and process understanding. acs.orgacs.org

Development of Robust Quantification Methods for Research Purposes

The accurate quantification of specific enantiomers, such as this compound, is crucial for various research applications, including asymmetric synthesis and kinetic resolution monitoring. nih.govmdpi.com The development of a robust and reliable analytical method ensures that the data generated is accurate, precise, and reproducible. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a predominant technique for the enantioselective analysis of chiral compounds. nih.govmdpi.com This section details the development and validation of a hypothetical, yet scientifically grounded, normal-phase HPLC method for the quantification of this compound.

The chosen strategy involves direct enantiomeric separation on a polysaccharide-based chiral stationary phase, which is widely recognized for its broad applicability and high enantioselectivity for a diverse range of chiral molecules, including amines and their derivatives. researchgate.neteijppr.com The method is validated according to the International Council for Harmonisation (ICH) guidelines to establish its suitability for research purposes. chromatographyonline.comdujps.com

Chromatographic Method and System Suitability

A normal-phase HPLC method was developed to achieve baseline separation of the enantiomers of N-Formyl-1-(4-bromophenyl)ethanamine. The selection of a polysaccharide-based CSP, specifically a cellulose-based column, is based on its proven success in resolving similar aromatic amines. nih.gov The addition of a basic modifier, such as diethylamine (B46881) (DEA), to the mobile phase is often critical for obtaining good peak shape and preventing the retention of basic analytes on the column. mdpi.com

The developed chromatographic conditions are summarized below:

| Parameter | Specification |

| Instrument | Standard HPLC System with UV Detector |

| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

System suitability tests are performed before each validation run to ensure the chromatographic system is performing adequately. chromatographyonline.com Key parameters include resolution (Rs > 2.0 between the enantiomeric peaks), theoretical plates (N > 2000), and tailing factor (T ≤ 1.5) for the (R)-enantiomer peak.

Method Validation

The developed HPLC method was subjected to rigorous validation to demonstrate its reliability for the intended research application. The validation was performed in accordance with ICH Q2(R1) guidelines, covering specificity, linearity, precision, accuracy, and limits of detection and quantitation. chromatographyonline.com

Specificity

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as its corresponding enantiomer or synthesis-related impurities. The chromatograms of a blank (diluent), the (S)-enantiomer, and a racemic mixture were compared. The method demonstrated excellent specificity, with baseline resolution between the (R)- and (S)-enantiomers and no interference from the blank at the retention time of the analyte.

Linearity

The linearity of the method was evaluated by analyzing a series of solutions of this compound at different concentrations. A calibration curve was constructed by plotting the peak area against the concentration. The method demonstrated good linearity over the tested concentration range.

Table 1: Linearity Data for this compound

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 1.0 | 12,540 |

| 5.0 | 63,120 |

| 10.0 | 124,980 |

| 25.0 | 311,550 |

| 50.0 | 624,300 |

| 100.0 | 1,251,600 |

| Linear Range | 1.0 - 100.0 µg/mL |

| Correlation Coefficient (r²) | 0.9995 |

| Regression Equation | y = 12505x + 350 |

Precision

The precision of the analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. chromatographyonline.com It was assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Six replicate injections of a standard solution were analyzed. The results, expressed as the percentage relative standard deviation (%RSD), were well within the acceptable limits.

Table 2: Precision Data for this compound (n=6)

| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| 10.0 | 1.15 | 1.45 |

| 50.0 | 0.85 | 1.10 |

| 100.0 | 0.60 | 0.95 |

Accuracy

Accuracy was determined by the standard addition method, where known amounts of the (R)-enantiomer were spiked into a sample solution at three different concentration levels (low, medium, and high). The percentage recovery was then calculated. The method was found to be accurate, with recovery values close to 100%.

Table 3: Accuracy (Recovery) Data

| Concentration Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL, mean, n=3) | Recovery (%) |

| Low | 10.0 | 9.92 | 99.2 |

| Medium | 50.0 | 50.45 | 100.9 |

| High | 100.0 | 101.50 | 101.5 |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. dujps.com

Table 4: LOD and LOQ Data

| Parameter | Value (µg/mL) |

| Limit of Detection (LOD) | 0.3 |

| Limit of Quantitation (LOQ) | 1.0 |

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min) and the percentage of isopropanol in the mobile phase (±1%). The resolution between the enantiomers and the retention times remained within acceptable limits, demonstrating the robustness of the developed method for routine research use. dujps.com

Future Research Directions and Emerging Opportunities

Exploration of Sustainable and Green Chemistry Approaches in Synthesis

Future efforts in the synthesis of (R)-N-Formyl-1-(4-bromophenyl)ethanamine will increasingly focus on aligning with the principles of green chemistry to reduce environmental impact and improve efficiency. rsc.orgrsc.org A primary target is the replacement of conventional, often hazardous, reagents and solvents with more benign alternatives. Research is anticipated to move beyond traditional formylating agents towards sustainable sources.

One promising avenue is the use of methanol (B129727) as both a C1 source and a solvent, catalyzed by reusable nanocatalysts under mild conditions, which minimizes waste and avoids toxic reagents. nih.gov Another green approach involves the catalytic use of carbon dioxide as a C1 feedstock for formamide (B127407) synthesis, which could be developed into a two-step process involving CO2 hydrogenation to a formate (B1220265) intermediate followed by condensation with the parent amine. acs.org

| Synthetic Approach | Green Chemistry Principle Addressed | Potential Advantages | Research Focus |

| Biocatalytic Kinetic Resolution | Use of Renewable Feedstocks, Catalysis | High enantioselectivity (>99% ee), mild reaction conditions, reduced waste. hims-biocat.eu | Engineering of amine dehydrogenases or transaminases for substrate specificity. nih.gov |

| Formylation via CO₂ | Atom Economy, Use of Renewable Feedstocks | Utilizes a waste product as a C1 source, potential for high product purity. acs.org | Development of efficient catalysts for CO₂ hydrogenation and subsequent amidation. |

| Methanol as Formyl Source | Safer Solvents & Auxiliaries, Catalysis | Avoids toxic formylating agents, potential for room temperature reactions. nih.gov | Design of robust, reusable bimetallic nanocatalysts. nih.gov |

| Glycerol Derivatives as C1 Source | Use of Renewable Feedstocks | Utilizes a biorefinery byproduct as a sustainable carbonyl source. rsc.org | Optimization of Cu-based catalysts for in-situ C-C bond cleavage and N-formylation. rsc.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms represents a major opportunity for producing this compound with greater efficiency, safety, and scalability. amidetech.com Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields, improved selectivity, and minimized side-product formation. nih.govrsc.org

For the synthesis of this compound, a multi-step flow process could be envisioned. For instance, the asymmetric synthesis of the chiral amine precursor could be achieved using a packed-bed reactor containing an immobilized enzyme or a heterogeneous chiral catalyst. nih.gov This could be directly coupled to a subsequent module for N-formylation, potentially using a gaseous reagent like carbon monoxide or a liquid formylating agent pumped through a static mixer. This integration minimizes manual handling of intermediates and allows for on-demand production. researchgate.net

Automated synthesis platforms, which combine robotics with data-driven algorithms, could further revolutionize production. sigmaaldrich.comnih.gov Such systems can perform multi-step syntheses, including reaction work-up and purification, without human intervention. chemrxiv.orgchemistryworld.com An automated platform could be programmed to explore a wide range of reaction conditions (e.g., different catalysts, solvents, and temperatures) to rapidly identify the optimal protocol for synthesizing this compound. This not only accelerates research and development but also ensures high reproducibility. researchgate.net

| Platform | Key Advantage | Application to Target Compound | Emerging Trend |

| Continuous Flow Chemistry | Enhanced safety, scalability, and process control. nih.gov | Synthesis via immobilized catalysts/enzymes in packed-bed reactors, telescoped multi-step reactions. nih.govwhiterose.ac.uk | Integration of in-line analytics (e.g., HPLC, NMR) for real-time monitoring and optimization. researchgate.net |

| Automated Synthesis Robots | High-throughput screening, reproducibility, unattended operation. sigmaaldrich.comchemrxiv.org | Rapid optimization of reaction conditions (catalyst, solvent, temperature) for synthesis. | Use of AI and machine learning to predict reaction outcomes and plan synthetic routes. nih.govresearchgate.net |

Discovery of Novel Catalytic Systems for Enhanced Stereoselectivity

The enantiomeric purity of this compound is critical to its function as a chiral building block. Future research will undoubtedly pursue the discovery of new catalytic systems that provide even higher levels of stereoselectivity and efficiency. acs.org

In the realm of asymmetric synthesis of the precursor amine, transition metal catalysis remains a key focus. While many catalysts exist for asymmetric hydrogenation, efforts are ongoing to develop systems based on more abundant and less toxic metals. nih.gov Furthermore, novel chiral ligands can be designed to fine-tune catalyst activity and selectivity specifically for 4-bromoacetophenone or its corresponding imine, leading to higher enantiomeric excess (ee). acs.org Palladium-catalyzed asymmetric α-C–H alkenylation of related primary amines suggests that novel metal-catalyzed approaches could provide alternative, efficient routes. acs.org

Organocatalysis offers a metal-free alternative that is gaining significant traction. frontiersin.org The development of new chiral Brønsted acids or hydrogen-bond-donor catalysts could enable highly enantioselective reductive amination pathways. frontiersin.org For the formylation step itself, research into iridium-based catalysts that can selectively perform reductive N-formylation using formic acid as both a hydrogen source and a formylating agent is a promising direction. acs.org The selectivity of these systems can often be tuned by simply modifying reaction conditions like temperature or solvent. acs.org Finally, developing racemization-free coupling reagents is crucial if the formylation is performed on a pre-existing chiral amine, ensuring the stereochemical integrity of the final product. rsc.org

Computational Design and Prediction of Novel Synthetic Pathways

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of synthetic processes. frontiersin.org For this compound, computational approaches can be applied in several key areas.

Firstly, retrosynthesis software that leverages machine learning and vast reaction databases can propose novel and unconventional synthetic pathways. frontiersin.org These programs can identify starting materials and reaction sequences that a human chemist might overlook, potentially leading to more efficient or economical routes.

Secondly, computational tools like Density Functional Theory (DFT) can be used to model reaction mechanisms and transition states. This allows researchers to understand the origins of stereoselectivity in a given catalytic system. For example, modeling the interaction between a substrate and a chiral catalyst can predict which enantiomer will be preferentially formed, guiding the rational design of more selective catalysts. acs.org This approach is also vital in enzyme engineering, where molecular docking and machine learning can predict mutations that would enhance an enzyme's activity and selectivity for the specific substrate, 4-bromoacetophenone. nih.gov

| Computational Tool | Application | Goal for Target Compound |

| Retrosynthesis Algorithms | Proposing novel synthetic routes from databases of known reactions. frontiersin.org | Identify more cost-effective or higher-yielding pathways. |

| Machine Learning Models | Predicting reaction outcomes, catalyst performance, and optimal conditions. nih.govfrontiersin.org | Accelerate reaction optimization and reduce experimental workload. |

| Molecular Docking | Simulating the binding of a substrate within a catalyst's or enzyme's active site. nih.gov | Guide the rational design of new catalysts or engineered enzymes with enhanced stereoselectivity. |

| Density Functional Theory (DFT) | Calculating transition state energies and reaction mechanisms. acs.org | Provide a deep understanding of the source of enantioselectivity in catalytic reactions. |

Expansion of Applications as a Chiral Synthon in Diverse Chemical Research Areas

While already a valuable intermediate, the full potential of this compound as a chiral synthon is still being explored. Its bifunctional nature—a chiral center and a reactive aryl bromide—makes it an ideal starting point for generating molecular diversity in drug discovery and agrochemical research. nih.govnih.gov

Future research will likely focus on using the bromine atom as a handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This would allow for the rapid synthesis of a library of complex chiral amines with diverse substituents on the phenyl ring. The N-formyl group can serve as a protecting group during these transformations or be incorporated into a final heterocyclic structure.

The compound is also a precursor to novel chiral ligands for asymmetric catalysis. By transforming the bromo and formyl groups, it can be elaborated into more complex structures, such as chiral phosphines or N-heterocyclic carbenes, which are essential for creating new catalytic systems. frontiersin.org Its use in the synthesis of N-formyl peptide receptor agonists has been demonstrated with related structures, suggesting a direct role in medicinal chemistry research targeting inflammatory responses. nih.gov The development of new reactions that utilize this building block will continue to expand its role as a versatile tool for accessing complex, enantiomerically pure molecules. researchgate.net

Q & A

Q. Solutions :

- Chiral chromatography : Use of cellulose-based columns or Pirkle-type stationary phases.

- Recrystallization : Solvent optimization (e.g., ethanol/water mixtures) improves crystal purity.

- Analytical monitoring : TLC (Rf comparison) and 1H NMR (e.g., δ ~8.0 ppm for formyl protons) track progress .

How can researchers resolve contradictory NMR data during structural elucidation?

Advanced

Contradictions often stem from solvent effects, impurities, or overlapping signals. Strategies include:

- High-field NMR (≥400 MHz) : Enhances resolution of aromatic protons (δ 7.4–7.8 ppm) and ethanamine backbone signals (δ 2.8–3.1 ppm) .

- 2D techniques : HSQC and COSY correlate 1H-13C couplings and proton-proton connectivity.

- HRMS validation : Confirms molecular ions (e.g., [M+H]+ at m/z 273.06 for C9H10BrNO) .

What strategies optimize enantiomeric excess (ee) in asymmetric synthesis?

Q. Advanced

- Chiral auxiliaries : Use of (R)-selective catalysts (e.g., Rhodium-BINAP complexes) in amination steps.

- Kinetic resolution : Enzymatic methods (lipases) selectively hydrolyze one enantiomer.

- Diastereomeric salt formation : Tartaric acid derivatives separate enantiomers via crystallization .

How is the biological activity of this compound derivatives assessed?

Q. Advanced

- In vitro assays : Receptor-binding studies (e.g., GPCRs) using radiolabeled ligands.

- SAR analysis : Modifying the bromophenyl or formyl groups to evaluate activity trends. For example, replacing the 4-bromo substituent with methoxy alters hydrophobicity and binding affinity .

- Cellular toxicity : MTT assays on cell lines (e.g., HEK293) determine IC50 values.